(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M1069 is a selective and orally active dual A2A/A2B adenosine receptor antagonist. It exhibits a high selectivity of over 100-fold against the A1 and A3 receptors . This compound counteracts the immune-suppressive mechanisms of adenosine and demonstrates anti-tumor activity .
Chemical Reactions Analysis
M1069 undergoes various chemical reactions, including binding interactions with proteins such as the A2A adenosine receptor and human serum albumin . The compound exhibits both acceptor and donor behavior, contributing to its strong binding with these proteins . The major products formed from these reactions are stable complexes with the target proteins.
Scientific Research Applications
M1069 has a wide range of scientific research applications:
Mechanism of Action
M1069 exerts its effects by selectively antagonizing the A2A and A2B adenosine receptors. By preventing adenosine from binding to these receptors, M1069 inhibits the immune-suppressive mechanisms induced by adenosine and exhibits anti-tumor activity . The compound’s binding interactions with the A2A adenosine receptor and human serum albumin have been studied using molecular docking and dynamics simulations .
Comparison with Similar Compounds
M1069 is unique in its high selectivity for the A2A and A2B adenosine receptors compared to other similar compounds. Some similar compounds include:
ZM241385: Another A2A adenosine receptor antagonist, but with different selectivity and binding properties.
SCH58261: A selective A2A adenosine receptor antagonist with distinct pharmacological properties.
Caffeine: A non-selective adenosine receptor antagonist that affects multiple adenosine receptor subtypes.
M1069’s uniqueness lies in its dual selectivity for A2A and A2B receptors and its potent anti-tumor activity .
Properties
Molecular Formula |
C25H30N4O8S |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide |
InChI |
InChI=1S/C21H26N4O4S.C4H4O4/c1-27-18-16-17(15(11-22-18)14-3-9-28-10-4-14)30-19(23-16)24-20(26)25-7-6-21(12-25)5-2-8-29-13-21;5-3(6)1-2-4(7)8/h3,11H,2,4-10,12-13H2,1H3,(H,23,24,26);1-2H,(H,5,6)(H,7,8)/b;2-1+/t21-;/m0./s1 |
InChI Key |
OMDWVJLHHMNGPD-SLISQCDCSA-N |
Isomeric SMILES |
COC1=NC=C(C2=C1N=C(S2)NC(=O)N3CC[C@]4(C3)CCCOC4)C5=CCOCC5.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=NC=C(C2=C1N=C(S2)NC(=O)N3CCC4(C3)CCCOC4)C5=CCOCC5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.